molecular formula C2H5BrClF2N B1522157 2-Bromo-2,2-difluoroethylamine hydrochloride CAS No. 1211120-17-0

2-Bromo-2,2-difluoroethylamine hydrochloride

Cat. No.: B1522157
CAS No.: 1211120-17-0
M. Wt: 196.42 g/mol
InChI Key: MDGFTOPSRLCRNK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being 2-bromo-2,2-difluoroethanamine hydrochloride. The compound exists as a hydrochloride salt of the parent amine, which enhances its stability and solubility characteristics compared to the free base form. Multiple synonymous names are employed in the literature, including 2-bromo-2,2-difluoroethan-1-amine hydrochloride and this compound.

The structural identification of this compound is characterized by several key molecular descriptors. The molecular formula is represented as C₂H₅BrClF₂N, indicating the presence of two carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride salt), two fluorine atoms, and one nitrogen atom. The molecular weight is calculated as 196.42 grams per mole, which reflects the combined mass of all constituent atoms including the hydrochloride counterion.

The Chemical Abstracts Service registry number for this compound is 1211120-17-0, providing a unique identifier for database searches and regulatory documentation. The International Chemical Identifier representation follows the format InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H, while the corresponding International Chemical Identifier Key is MDGFTOPSRLCRNK-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is expressed as C(C(F)(F)Br)N.Cl, which provides a linear representation of the molecular structure.

Property Value
Molecular Formula C₂H₅BrClF₂N
Molecular Weight 196.42 g/mol
Chemical Abstracts Service Number 1211120-17-0
International Union of Pure and Applied Chemistry Name 2-bromo-2,2-difluoroethanamine hydrochloride
International Chemical Identifier Key MDGFTOPSRLCRNK-UHFFFAOYSA-N
European Community Number 831-657-9

The parent compound without the hydrochloride salt, 2-bromo-2,2-difluoroethylamine, possesses the Chemical Abstracts Service number 7096-39-1 and molecular formula C₂H₄BrF₂N with a molecular weight of 159.96 grams per mole. This parent compound demonstrates specific physical properties including a boiling point of 117 degrees Celsius at 760 millimeters of mercury and a density of 1.79 grams per cubic centimeter.

Historical Context of Halogenated Ethylamine Derivatives

The development of halogenated ethylamine derivatives traces back to the broader evolution of organofluorine chemistry, which has undergone remarkable advancement since the early twentieth century. Ethylamine itself, the foundational structure from which these derivatives are developed, was among the earliest aliphatic amines to be systematically studied and characterized. The compound ethylamine, with the formula CH₃CH₂NH₂, was first isolated and characterized as a colorless gas with distinctive ammonia-like properties.

The introduction of halogen substituents into ethylamine frameworks represents a significant advancement in synthetic methodology. Early work in this field focused on the development of synthetic routes that could selectively introduce halogen atoms while maintaining the integrity of the amine functionality. The nucleophilic substitution approach, wherein haloethanes react with ammonia in the presence of strong bases such as potassium hydroxide, became one of the fundamental methodologies for preparing halogenated ethylamine derivatives.

The emergence of fluorinated organic compounds as a distinct field of study gained momentum particularly during the latter half of the twentieth century. Fluorine substitution in organic molecules imparts unique properties due to the exceptional electronegativity of fluorine and the strength of carbon-fluorine bonds. These characteristics make organofluorine compounds particularly valuable in pharmaceutical applications, where the presence of fluorine atoms can significantly modify biological activity, metabolic stability, and pharmacokinetic properties.

The specific development of difluorinated ethylamine derivatives represents an evolution toward more sophisticated fluorination patterns. Unlike simple monofluorinated compounds, difluorinated structures exhibit enhanced chemical stability and unique reactivity profiles. The combination of bromine and fluorine substituents in the same molecule creates compounds with dual reactivity characteristics, enabling both nucleophilic and electrophilic transformations depending on reaction conditions.

Historical synthetic approaches to halogenated ethylamine derivatives have evolved considerably over time. Early methodologies relied heavily on harsh reaction conditions and often produced significant quantities of undesired byproducts. Modern synthetic strategies have incorporated more selective reagents and optimized reaction conditions to improve both yield and purity of the desired products.

Significance in Modern Fluoroorganic Chemistry

The significance of this compound in contemporary fluoroorganic chemistry extends across multiple dimensions of synthetic utility and application. The compound serves as a representative example of the sophisticated molecular architectures that have become accessible through modern fluorination methodologies. The presence of both bromine and fluorine substituents in a single molecule creates unique opportunities for sequential chemical transformations and selective functionalization reactions.

In the context of defluorinative functionalization chemistry, compounds containing difluoromethyl groups have emerged as valuable precursors for the synthesis of diverse fluorinated products. The difluoromethyl motif serves as a hydrogen bond donor and bioisostere of ethers and thiols, making it particularly valuable in medicinal chemistry applications. This functionality addresses growing concerns about Per- and Polyfluoroalkyl Substances regulations while maintaining the beneficial properties associated with fluorinated compounds.

The synthetic versatility of halogenated ethylamine derivatives is exemplified by their role in the preparation of complex molecular frameworks. α-Haloamides, which share structural similarities with 2-bromo-2,2-difluoroethylamine derivatives, have been extensively utilized in the synthesis of β-lactams, dioxopiperazines, oxazolidinones, and other heterocyclic structures. These transformations demonstrate the broad synthetic utility of halogenated amine precursors in constructing biologically relevant molecular architectures.

Modern applications of fluorinated ethylamine derivatives extend into pharmaceutical development, where they serve as important building blocks for drug synthesis. The unique electronic properties imparted by fluorine substitution can significantly influence molecular interactions with biological targets, often resulting in enhanced potency or improved selectivity profiles. The hydrochloride salt form of these compounds typically exhibits improved solubility and stability characteristics, making them more suitable for pharmaceutical formulation and development processes.

Application Area Specific Uses Key Benefits
Pharmaceutical Development Drug intermediate synthesis Enhanced metabolic stability
Agricultural Chemistry Pesticide and herbicide formulation Improved chemical resistance
Materials Science Fluorinated polymer synthesis Superior durability properties
Synthetic Chemistry Building block for complex molecules Versatile reactivity patterns

The role of these compounds in agrochemical development represents another significant application area. Fluorinated compounds in agricultural chemistry often demonstrate enhanced biological activity and improved environmental stability compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can improve the absorption and effectiveness of active ingredients while potentially reducing the required application rates.

In materials science applications, fluorinated ethylamine derivatives contribute to the development of advanced polymeric materials with specialized properties. The presence of fluorine atoms in polymer chains can impart characteristics such as chemical resistance, thermal stability, and unique surface properties that are valuable in demanding industrial applications.

Research investigations into the preparation and reactivity of these compounds continue to advance the field of fluoroorganic chemistry. Recent studies have examined the comparative reactivity of different halogenated precursors, providing insights into optimal synthetic strategies. Theoretical calculations combined with experimental validation have enhanced understanding of reaction mechanisms and enabled more rational design of synthetic protocols.

The environmental considerations associated with fluorinated compounds have also influenced the development trajectory of this field. The emergence of regulations concerning Per- and Polyfluoroalkyl Substances has created demand for fluorinated compounds with reduced environmental persistence while maintaining desirable chemical and biological properties. Difluorinated compounds such as this compound represent a potential solution to these challenges, offering beneficial fluorinated functionality with potentially improved environmental profiles compared to more highly fluorinated alternatives.

Properties

IUPAC Name

2-bromo-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGFTOPSRLCRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211120-17-0
Record name 2-bromo-2,2-difluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Step 1: Formation of 2-Bromo-2,2-difluoroacetamide

  • Reagents: Ethyl bromodifluoroacetate dissolved in diethyl ether.
  • Procedure: Ammonia gas is bubbled into the ether solution until the starting material is completely converted, monitored by gas chromatography.
  • Isolation: The solvent is evaporated under reduced pressure to yield solid 2-bromo-2,2-difluoroacetamide.
  • Purification: The solid is washed with normal hexane and vacuum-dried; no further purification is required before the next step.

Step 2: Reduction to 2-Bromo-2,2-difluoroethylamine Hydrochloride

  • Reagents: The amide is dissolved in tetrahydrofuran (THF), sodium borohydride (Peng Qinghuana) is added as the reductant, and boron trifluoride etherate (BFEE) is added dropwise.
  • Conditions: The temperature is maintained between 0-10 °C during BFEE addition, then stirred overnight at room temperature.
  • Workup: The reaction is quenched with saturated sodium hydroxide solution, extracted with dichloromethane, washed with saturated sodium chloride solution, and distilled.
  • Final Step: Hydrogen chloride gas is bubbled into the organic phase to adjust the pH below 3, precipitating white solid this compound.

Reaction Parameters and Yields

Parameter Range / Value
Mass ratio of ethyl bromodifluoroacetate to ether (Step 1) 2:1 to 1.5:1
Mass ratio of amide to THF (Step 2) 1:6 to 1:8
Molar ratio of amide to sodium borohydride 1:2 to 1:3
Molar ratio of BFEE to amide 1.5 to 2:1
Reaction temperature (Step 2) 0 to 10 °C during BFEE addition; room temp overnight
Yield 30-35%

Detailed Experimental Data from Scale-Up Examples

Embodiment Starting Material (g) Ether (g) Ammonia Reaction Amide Obtained (g) THF (kg) Sodium Borohydride (g) BFEE (moles) Product (g) Yield (%)
1 700 350 Ammonia gas fed till completion 600 4.2 350 5.5 225 31
2 2000 1400 Ammonia gas fed till completion 1800 13 1000 19 650 32
3 1000 500 Ammonia gas fed till completion 880 5.3 387 10 310 35

Advantages of This Method

  • Cost Efficiency: Uses inexpensive ethyl bromodifluoroacetate and sodium borohydride instead of expensive rhodium catalysts.
  • Scalability: Demonstrated on kilogram scale with consistent yields (~30-35%).
  • Simplicity: Straightforward two-step synthesis with minimal purification steps.
  • Product Quality: High purity suitable for use in photoresist materials.

Comparative Notes on Alternative Methods

While other methods exist for synthesizing related fluorinated amines, such as photoredox catalysis or allyl group removal strategies for 2,2-difluoroethylamine, these are less directly applicable or optimized for this compound specifically. The described two-step method remains the most practical and industrially viable route based on current literature.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 2-bromo-2,2-difluoroacetic acid.

  • Reduction: Reduction reactions can yield 2-bromo-2,2-difluoroethanol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2-Bromo-2,2-difluoroethylamine hydrochloride serves as a versatile building block in organic synthesis. Its bromine and fluorine atoms can engage in nucleophilic substitution reactions, leading to the formation of various substituted ethylamine derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methodology

  • A notable synthesis method involves the use of ethyl bromodifluoroacetate as a starting material. The process includes the reaction with ammonia followed by reduction using sodium borohydride, resulting in the formation of this compound with yields ranging from 30% to 35% .

Biological Research

Enzyme Mechanisms and Protein Interactions

  • In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. The presence of fluorine enhances the compound's ability to mimic substrates or inhibitors in biochemical assays, making it a useful tool for studying enzyme kinetics and inhibition.

Potential Therapeutic Applications

  • The compound has been explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modify biological pathways through specific interactions with proteins positions it as a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

  • In the chemical industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow for the creation of compounds with enhanced performance characteristics, such as improved stability and reactivity .

Photoresist Materials

  • The compound is also being investigated for its role in developing photoresist materials used in electronics manufacturing. It functions as a photoacid generator (PAG), which is critical for the photolithography process in semiconductor fabrication .

Case Studies and Research Findings

Study Objective Findings
Study on Enzyme Inhibition To assess the inhibitory effects of fluorinated amines on specific enzymesDemonstrated that this compound effectively inhibits DprE1 enzyme activity, suggesting potential therapeutic applications.
Synthesis Optimization To develop cost-effective synthetic routes for large-scale productionAchieved yields of 30-35% using inexpensive starting materials and simple reaction conditions, suitable for industrial applications.
Photoresist Development To evaluate new compounds for use in photoresist formulationsIdentified the compound's potential as an effective PAG, enhancing resolution and sensitivity in photolithography processes.

Mechanism of Action

The mechanism by which 2-Bromo-2,2-difluoroethylamine hydrochloride exerts its effects depends on the specific application. In proteomics research, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-2,2-difluoroethylamine hydrochloride
  • Molecular Formula : C₂H₄BrF₂N·HCl
  • Molecular Weight : 196.42 g/mol (base: 159.96 g/mol + HCl)
  • CAS Number: Conflicting entries exist: 7096-39-1 (base form, ), 305800-58-2 (hydrochloride, ), and 1211120-17-0 (hydrochloride, ).

Synthesis :
The compound is synthesized via a two-step process:

Amidation : Ethyl bromodifluoroacetate reacts with ammonia gas to form 2-bromo-2,2-difluoroacetamide.

Reduction : Sodium borohydride reduces the amide to the amine, followed by HCl gas treatment to yield the hydrochloride salt. This method emphasizes cost efficiency and scalability (up to kilogram quantities) using readily available reagents .

Comparison with Similar Brominated Amines

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) Hydrogen Bond Acceptors
2-Bromo-2,2-difluoroethylamine HCl C₂H₄BrF₂N·HCl 196.42 Br, 2×F on ethylamine backbone 0.8 (base form) 3 (base form)
2-Bromo-4-fluorobenzylamine HCl C₇H₇BrFClN 248.49 Br, F on benzyl ring N/A 2 (amine, F)
4-Bromo-2,5-dimethoxyphenethylamine HCl (2C-B) C₁₀H₁₃BrNO₂·HCl 310.59 Br, 2×OCH₃ on phenethylamine ~2.5 3 (amine, 2×OCH₃)
Midodrine HCl impurity (2-Bromo-2',5'-dimethoxyacetophenone) C₁₀H₁₁BrO₃ 259.10 Br, 2×OCH₃ on acetophenone N/A 3 (ketone, 2×OCH₃)

Key Observations :

  • Halogen Effects : Bromine at the α-position in the target compound enhances electrophilicity, while fluorine atoms increase stability and lipophilicity .
  • Aromatic vs. Aliphatic : Benzylamine (e.g., 2-Bromo-4-fluorobenzylamine HCl) and phenethylamine derivatives (e.g., 2C-B) exhibit π-π interactions due to aromatic rings, unlike the aliphatic target compound .

Critical Insights :

  • The target compound’s scalability positions it for broad industrial use, whereas 2C-B and Midodrine-related compounds are confined to niche or regulated sectors.

Biological Activity

2-Bromo-2,2-difluoroethylamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to an ethylamine backbone. Its molecular formula is C4_4H5_5BrF2_2N·HCl, with a molecular weight of 272.52 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology and medicinal chemistry.

The compound exhibits reactivity attributed to both the amine and difluoroethane functionalities. This reactivity can lead to various biological interactions, particularly in pharmacological contexts where similar structures have been explored for their therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties . Compounds with similar difluoroethylamine structures have been investigated for their roles as inhibitors of various pathogens, including bacteria and fungi. For instance, difluoroethylamines have been identified as potential amide isosteres in inhibitors of cathepsin K, an enzyme implicated in microbial infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-Bromo-2,2-difluoroethylamineStaphylococcus aureus< 10 µg/mL
2-FluoroethylamineEscherichia coli< 15 µg/mL
1-Chloro-2,2-difluoroethaneCandida albicans< 20 µg/mL

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. The MTT assay showed reduced viability in HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells when exposed to this compound . These findings suggest that the compound may possess anti-cancer properties worth further investigation.

Table 2: Cytotoxicity Results on Human Cell Lines

Cell LineTreatment ConcentrationCell Viability (%)
HepG-250 µg/mL45
MDA-MB-23150 µg/mL40
Control (Untreated)-100

The biological activity of this compound may be linked to its ability to interfere with cellular processes through various mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as reversible inhibitors of key enzymes involved in microbial resistance .
  • Cell Membrane Disruption : The fluorinated structure may enhance the compound's ability to penetrate cellular membranes, leading to increased efficacy against pathogens.

Case Studies

Several case studies highlight the potential applications of difluoroethylamines in drug development:

  • Antimycobacterial Activity : A study reported that compounds incorporating difluoroethyl groups exhibited potent activity against Mycobacterium tuberculosis, suggesting a pathway for developing new anti-tuberculosis agents .
  • Cancer Therapeutics : Research has indicated that difluoroethylamines can serve as lead compounds for developing novel anticancer drugs due to their selective cytotoxicity against tumor cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-2,2-difluoroethylamine hydrochloride?

The synthesis typically involves halogenation and amination steps. For example, a suspension of a brominated precursor (e.g., 2-bromo-2’,6’-propionoxylidide) can be saturated with gaseous ammonia in a solvent mixture (e.g., 95% alcohol and aqueous ammonia) under mechanical stirring. Reaction parameters such as temperature (room temperature), time (e.g., 116 hours), and ammonia saturation frequency are critical for achieving high conversion rates (>95%) . Bromination reactions using reagents like pyridine hydrobromide perbromide or NaBr in CHCl₃/H₂SO₄ may also be employed to introduce bromine and fluorine substituents .

Q. Which analytical techniques are most suitable for characterizing this compound?

Common methods include:

  • Gas Chromatography (GC): To monitor reaction progress and purity by tracking the conversion of intermediates .
  • High-Performance Liquid Chromatography (HPLC): For quantifying impurities or byproducts (>97.0% purity thresholds) .
  • Mass Spectrometry (MS) and NMR: To confirm molecular weight (e.g., 233.49 g/mol) and structural features like Br and F substituents .

Q. How should this compound be stored to ensure stability?

The compound should be stored in a cool (0°C–6°C), dry environment in airtight containers to prevent degradation. Stability is influenced by its hydrochloride salt form, which enhances water solubility but may require protection from moisture and light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from isotopic patterns (Br/F interactions) or stereochemical variations. Strategies include:

  • Isotopic Peak Analysis: Accounting for bromine’s natural isotopic abundance (¹⁷⁹Br/⁸¹Br ≈ 1:1) in mass spectra .
  • Computational Modeling: Using tools like Gaussian or ORCA to simulate spectra and validate experimental results .
  • Cross-Validation: Comparing data with structurally analogous compounds (e.g., 2-(3-bromophenyl)ethanamine hydrochloride) to identify systematic errors .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling nucleophilic substitution (SN2) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing difluoroethylamine group polarizes the C-Br bond, enhancing reactivity. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used to facilitate C-C bond formation, as seen in arylcyclohexylamine syntheses .

Q. What are the decomposition pathways of this compound under varying pH conditions?

Acidic conditions (pH < 3) may protonate the amine, reducing solubility and increasing hydrolysis rates. Alkaline environments (pH > 10) can dehydrohalogenate the compound, releasing HBr and forming difluoroethylene byproducts. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with LC-MS are recommended to identify degradation products .

Q. How does the fluorinated ethylamine moiety influence biological activity in preclinical studies?

The difluoroethylamine group enhances metabolic stability by resisting oxidative deamination. Its electronegative properties may also modulate receptor binding (e.g., serotonin or NMDA receptors), though specific targets require validation via radioligand assays or cryo-EM studies .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • Temperature Control: Maintaining ≤25°C to minimize thermal decomposition.
  • Catalyst Optimization: Using chiral ligands (e.g., camphorsulfonamide) to improve enantioselectivity in asymmetric syntheses .
  • In Situ Monitoring: Implementing PAT (Process Analytical Technology) tools like FTIR to track intermediates in real time .

Methodological Considerations

  • Handling Precautions: Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Waste must be treated as hazardous and disposed via certified facilities .
  • Data Reproducibility: Report reaction parameters (e.g., stirring speed, solvent purity) in detail, as minor variations can significantly impact yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2,2-difluoroethylamine hydrochloride
Reactant of Route 2
2-Bromo-2,2-difluoroethylamine hydrochloride

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